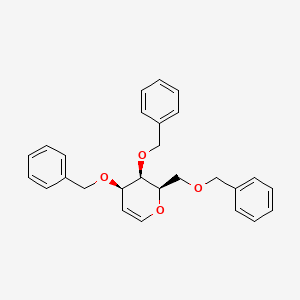

Tri-O-benzyl-D-galactal

Übersicht

Beschreibung

Improved Synthesis of Phytosphingosine and Dihydrosphingosine from 3,4,6-Tri-O-benzyl-D-galactal

The synthesis of phytosphingosine and dihydrosphingosine derivatives from tri-O-benzyl-D-galactal has been significantly improved. This process begins with commercially available tri-O-benzyl-D-galactal and involves a series of reactions including Wittig reaction, Mitsunobu transformation, reduction, and deprotection to achieve an improved overall yield of 66-72%. This method presents a more efficient and facile approach to synthesizing these derivatives with fewer steps compared to previous methods .

Reactions of Enolic Sugar Derivates and Synthesis of 2-Thioglycopyranosides

Tri-O-acetyl-D-galactal undergoes a low-temperature reaction with potassium thiobenzoate and ceric ammonium nitrate, leading to the introduction of a benzoylthio group and an O-nitro group. This reaction yields two major products, which are isolated and crystallized through column chromatography. The structures of these products are confirmed using 1H NMR spectroscopy and chemical methods. Although this study does not directly involve tri-O-benzyl-D-galactal, it provides insight into the chemical behavior of similar galactal derivatives under radical addition conditions .

Branched-Chain Carbohydrate Synthesis from 3,4,6-Tri-O-acetyl-D-galactal

A new crystalline seven-carbon branched-chain carbohydrate has been synthesized from 3,4,6-tri-O-acetyl-D-galactal using the oxo reaction. The structure of the resulting sugar alcohol was determined through periodate oxidation. Additionally, crystalline benzoate and p-nitro-benzoate derivatives of the carbohydrate were obtained. This study demonstrates the potential of galactal derivatives to form complex branched structures, which may be relevant to the synthesis of tri-O-benzyl-D-galactal derivatives .

Crystal Structure of Methyl 3,4,6-tri-O-benzyl-2-deoxy-2-C-nitromethyl-β-D-galactopyranoside

The crystal structure of a derivative of tri-O-benzyl-D-galactal, specifically methyl 3,4,6-tri-O-benzyl-2-deoxy-2-C-nitromethyl-β-D-galactopyranoside, has been determined. The compound was synthesized through radical addition of nitromethane to tri-O-benzyl-D-galactal in the presence of cerium(IV) ammonium nitrate. The crystal structure reveals an almost ideal chair form of the sugar ring with equatorial orientation of substituents, except at the 4-position. This study provides detailed insights into the molecular structure of a closely related compound, which could be useful for understanding the structural aspects of tri-O-benzyl-D-galactal .

O-Benzylated Thio Sugars and Derivatives of 2,3,6-tri-O-benzyl-1-thio-d-galactopyranose

Derivatives of 2,3,6-tri-O-benzyl-1-thio-d-galactopyranose have been synthesized, which are suitable for use in oligosaccharide synthesis. The synthesis involved multiple steps, including benzylating, isomerizing, acylating, and hydrolyzing the starting material. The final thio sugars were obtained through a sequence of glycosyl halide formation and reaction with sulfur nucleophiles. This research contributes to the understanding of the chemical properties and potential applications of benzylated thio sugars, which share structural similarities with tri-O-benzyl-D-galactal .

Synthesis of Benzomacrolactam by Aryl Radical Cyclization

The synthesis of benzomacrolactam from a galactose-derived iodobenzamide demonstrates the application of radical cyclization methodology. The starting material for this synthesis was derived from methyl α-D-galactopyranoside, which underwent several conventional synthetic steps. The resulting structures were confirmed using various NMR spectroscopic techniques. This study showcases the versatility of galactose derivatives in radical cyclization reactions, which may be relevant to the synthesis and reactions of tri-O-benzyl-D-galactal .

Wissenschaftliche Forschungsanwendungen

- Synthesis of Oligosaccharides

- Iridium-Promoted Deoxyglycoside Synthesis

- Field : Organic Chemistry

- Application : Tri-O-benzyl-D-galactal can be used in the synthesis of deoxyglycosides through an iridium-promoted process .

- Method : This method involves the use of an Ir(I)-catalyst for stereoselective O-glycosylation. The process enables both hydroalkoxylation and nucleophilic substitution of glycals with varying substituents at the C3 position .

- Results : The protocol exhibits good functional group tolerance and is exemplified with the preparation of a library of oligosaccharides in moderate to high yields and with excellent stereoselectivities .

- Synthesis of 2-Deoxy-α-glycosides

- Field : Organic Chemistry

- Application : Tri-O-benzyl-D-galactal can be used in the synthesis of 2-deoxy-α-glycosides .

- Method : This method involves the use of an Ir(I)-catalyst for stereoselective O-glycosylation. The process enables both hydroalkoxylation and nucleophilic substitution of glycals with varying substituents at the C3 position .

- Results : The protocol exhibits good functional group tolerance and is exemplified with the preparation of a library of oligosaccharides in moderate to high yields and with excellent stereoselectivities .

Safety And Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

(2R,3R,4R)-3,4-bis(phenylmethoxy)-2-(phenylmethoxymethyl)-3,4-dihydro-2H-pyran | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H28O4/c1-4-10-22(11-5-1)18-28-21-26-27(31-20-24-14-8-3-9-15-24)25(16-17-29-26)30-19-23-12-6-2-7-13-23/h1-17,25-27H,18-21H2/t25-,26-,27-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXYLLYBWXIUMIT-ZONZVBGPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COCC2C(C(C=CO2)OCC3=CC=CC=C3)OCC4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)COC[C@@H]2[C@@H]([C@@H](C=CO2)OCC3=CC=CC=C3)OCC4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H28O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80370475 | |

| Record name | Tri-O-benzyl-D-galactal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80370475 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

416.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tri-O-benzyl-D-galactal | |

CAS RN |

80040-79-5 | |

| Record name | Tri-O-benzyl-D-galactal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80370475 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

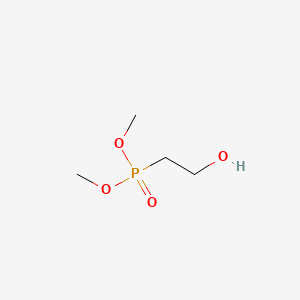

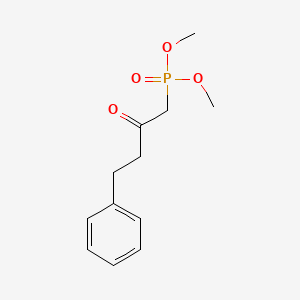

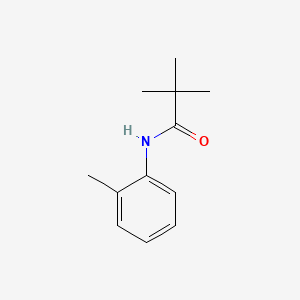

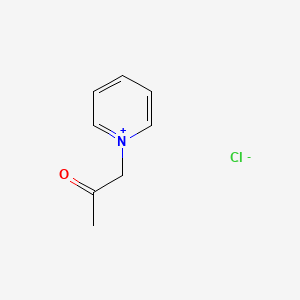

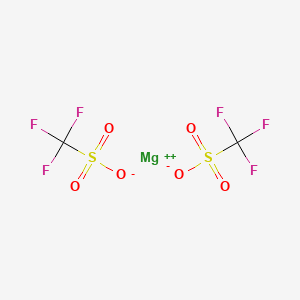

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Chloro-5-(4-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B1301926.png)